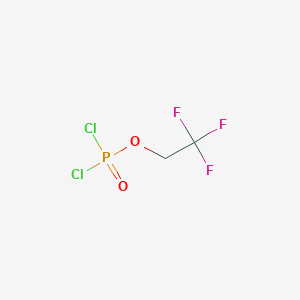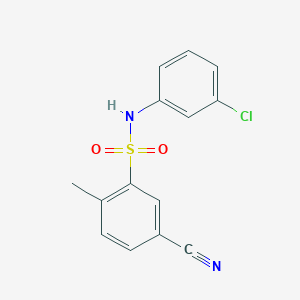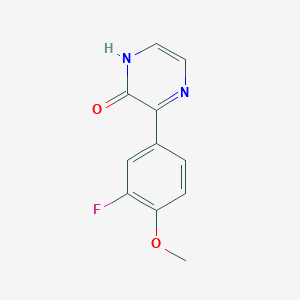
2,2,2-Trifluoroethyl phosphorodichloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl phosphorodichloridate is an organophosphorus compound characterized by the presence of trifluoroethyl groups attached to a phosphorodichloridate moiety. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl phosphorodichloridate typically involves the reaction of 2,2,2-trifluoroethanol with phosphorus oxychloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
POCl3+3CF3CH2OH→(CF3CH2O)3P+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in specialized reactors designed to handle corrosive reagents like phosphorus oxychloride. The process is optimized to maximize yield and purity while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoroethyl phosphorodichloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphorodichloridate moiety can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphoric acid derivatives and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to prevent hydrolysis.
Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain substitution reactions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include phosphoramidates, phosphorothioates, and phosphorates.
Hydrolysis Products: Hydrolysis typically yields phosphoric acid derivatives and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important intermediates in organic synthesis.
Biology: The compound is used in the modification of biomolecules, such as the phosphorylation of proteins and nucleotides.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of prodrugs and enzyme inhibitors.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoroethyl phosphorodichloridate involves the formation of covalent bonds with nucleophilic sites on target molecules. The trifluoroethyl groups enhance the electrophilicity of the phosphorus center, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2,2,2-trifluoroethyl) phosphite
- Bis(2,2,2-trifluoroethyl) methylphosphonate
- Tris(2,2,2-trifluoroethyl) borate
Uniqueness
2,2,2-Trifluoroethyl phosphorodichloridate is unique due to its high reactivity and the presence of two chlorine atoms, which allows for versatile substitution reactions. Compared to similar compounds, it offers a broader range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C2H2Cl2F3O2P |
|---|---|
Molekulargewicht |
216.91 g/mol |
IUPAC-Name |
2-dichlorophosphoryloxy-1,1,1-trifluoroethane |
InChI |
InChI=1S/C2H2Cl2F3O2P/c3-10(4,8)9-1-2(5,6)7/h1H2 |
InChI-Schlüssel |
VJBCPHZDLNYLRS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)OP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chlorothieno[3,2-b]pyridin-2-amine](/img/structure/B13688967.png)



![2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13689003.png)


![Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13689016.png)
![[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13689018.png)





